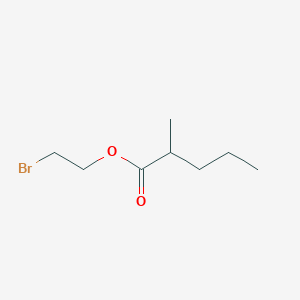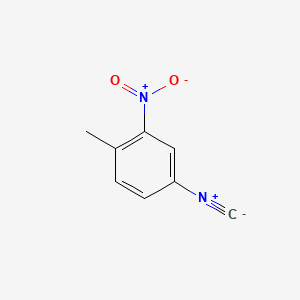
2-Isothiocyanato-2-(naphthalen-2-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isothiocyanato-2-(naphthalen-2-yl)acetic acid is an organic compound that features both an isothiocyanate group and a naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isothiocyanato-2-(naphthalen-2-yl)acetic acid typically involves the reaction of 2-(naphthalen-2-yl)acetic acid with thiophosgene. The reaction is carried out under controlled conditions to ensure the formation of the isothiocyanate group. The general reaction scheme is as follows:
Starting Material: 2-(naphthalen-2-yl)acetic acid
Reagent: Thiophosgene (CSCl2)
Conditions: The reaction is typically conducted in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Isothiocyanato-2-(naphthalen-2-yl)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can react with nucleophiles such as amines to form thiourea derivatives.
Addition Reactions: The double bond in the isothiocyanate group can participate in addition reactions with various reagents.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols
Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures in the presence of a suitable solvent.
Major Products
Thiourea Derivatives: Formed from the reaction with amines
Thiocarbamates: Formed from the reaction with alcohols
Scientific Research Applications
2-Isothiocyanato-2-(naphthalen-2-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Isothiocyanato-2-(naphthalen-2-yl)acetic acid involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes. The naphthalene ring may also contribute to the compound’s overall bioactivity by interacting with hydrophobic regions of target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-(Naphthalen-2-yloxy)acetic acid
- 2-(Naphthalen-2-yl)acetic acid
- 2-(Naphthalen-1-yl)acetic acid
Uniqueness
2-Isothiocyanato-2-(naphthalen-2-yl)acetic acid is unique due to the presence of both the isothiocyanate group and the naphthalene ring. This combination imparts distinct chemical reactivity and potential bioactivity, setting it apart from other similar compounds that may lack one of these functional groups.
Properties
Molecular Formula |
C13H9NO2S |
|---|---|
Molecular Weight |
243.28 g/mol |
IUPAC Name |
2-isothiocyanato-2-naphthalen-2-ylacetic acid |
InChI |
InChI=1S/C13H9NO2S/c15-13(16)12(14-8-17)11-6-5-9-3-1-2-4-10(9)7-11/h1-7,12H,(H,15,16) |
InChI Key |
BITWRBMJTRZSSL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(C(=O)O)N=C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(Benzo[d]thiazol-2-ylmethyl)azetidin-3-ol](/img/structure/B13621834.png)


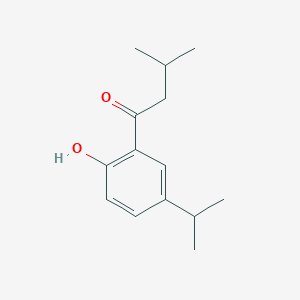

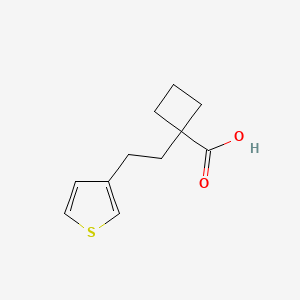
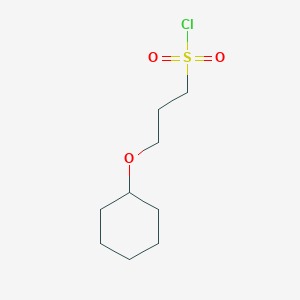


![2-Amino-2-{4-[(trifluoromethyl)sulfanyl]phenyl}acetonitrilehydrochloride](/img/structure/B13621905.png)
